molecular formula C18H19BrN2O4S B6010473 3-bromo-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethoxybenzamide

3-bromo-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethoxybenzamide

Katalognummer B6010473
Molekulargewicht: 439.3 g/mol
InChI-Schlüssel: ISWOOWLTCDADPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethoxybenzamide, also known as BDA-410, is a small molecule that has garnered attention in the scientific community due to its potential applications in cancer research. BDA-410 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.

Wirkmechanismus

The exact mechanism of action of 3-bromo-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethoxybenzamide is not fully understood, but it is believed to work by targeting several pathways involved in cancer cell growth and survival. One study showed that 3-bromo-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethoxybenzamide can inhibit the activity of several kinases, including AKT and ERK, which are important for cancer cell survival. Another study found that 3-bromo-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethoxybenzamide can inhibit the activity of the proteasome, which is responsible for degrading damaged or misfolded proteins in cells.
Biochemical and Physiological Effects:
3-bromo-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethoxybenzamide has been shown to have several biochemical and physiological effects on cancer cells. One study found that 3-bromo-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethoxybenzamide can induce the accumulation of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. Another study showed that 3-bromo-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethoxybenzamide can inhibit the activity of the Hsp90 chaperone protein, which is involved in protein folding and stability. This can lead to the degradation of several oncogenic proteins in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-bromo-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethoxybenzamide in lab experiments is its specificity for cancer cells. 3-bromo-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethoxybenzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for further study. However, one limitation of using 3-bromo-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethoxybenzamide is its poor solubility, which can make it difficult to administer in vivo. Additionally, more studies are needed to determine the optimal dosage and treatment regimen for 3-bromo-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethoxybenzamide in cancer patients.

Zukünftige Richtungen

Several future directions for 3-bromo-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethoxybenzamide research include:
1. Investigating the potential of 3-bromo-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethoxybenzamide in combination with other cancer treatments, such as chemotherapy or radiation therapy.
2. Studying the effects of 3-bromo-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethoxybenzamide on cancer stem cells, which are believed to play a role in cancer recurrence and metastasis.
3. Developing more efficient methods for administering 3-bromo-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethoxybenzamide in vivo, such as nanoparticle delivery systems.
4. Investigating the potential of 3-bromo-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethoxybenzamide in other disease models, such as neurodegenerative diseases or viral infections.
5. Studying the effects of 3-bromo-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethoxybenzamide on the immune system, which can play a role in cancer progression and treatment.

Synthesemethoden

3-bromo-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethoxybenzamide can be synthesized using a multi-step process that involves the coupling of 2,4-dimethoxyaniline with 4-ethoxybenzoyl chloride, followed by the addition of carbon disulfide and bromine. The resulting product is then purified using column chromatography to obtain 3-bromo-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethoxybenzamide in its pure form.

Wissenschaftliche Forschungsanwendungen

3-bromo-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethoxybenzamide has been extensively studied for its potential applications in cancer research. Several studies have shown that 3-bromo-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethoxybenzamide can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and pancreatic cancer. One study found that 3-bromo-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethoxybenzamide can induce apoptosis (programmed cell death) in cancer cells by activating the p53 pathway. Another study showed that 3-bromo-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethoxybenzamide can inhibit the migration and invasion of cancer cells, which are important factors in cancer metastasis.

Eigenschaften

IUPAC Name

3-bromo-N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O4S/c1-4-25-15-8-5-11(9-13(15)19)17(22)21-18(26)20-14-7-6-12(23-2)10-16(14)24-3/h5-10H,4H2,1-3H3,(H2,20,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWOOWLTCDADPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.